molecular formula C12H16O3 B1379906 Benzyl 2-Methoxy-2-methylpropionate CAS No. 1363165-96-1

Benzyl 2-Methoxy-2-methylpropionate

Cat. No.: B1379906
CAS No.: 1363165-96-1
M. Wt: 208.25 g/mol
InChI Key: POWWFYBNJKTQHX-UHFFFAOYSA-N
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Description

Benzyl 2-Methoxy-2-methylpropionate is an organic compound with the linear formula C12H16O3 . It is widely used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H16O3 . It has a molecular weight of 208.25 g/mol.

Relevant Papers One relevant paper was found during the search. The paper discusses a method for preparing benzyl ethers and esters using 2-benzyloxypyridine . This could potentially be relevant to the synthesis of this compound.

Scientific Research Applications

Synthesis and Intermediary Applications

Benzyl 2-Methoxy-2-methylpropionate, like its structurally related compounds, finds application primarily as an intermediate in the synthesis of various chemical entities. Studies illustrate its utility in creating agents for treating neurological disorders, demonstrating its role as a precursor to more complex molecules. For instance, compounds related to this compound have been developed for the treatment of central nervous system disorders, including epilepsy, nervous anxiety, psychosis, and insomnia. These compounds also serve as intermediates in producing anticonvulsant derivatives, showcasing their critical role in medicinal chemistry and drug development (Habernickel, 2003).

Advanced Material Synthesis

In the realm of materials science, derivatives of this compound are utilized in synthesizing novel compounds with potential applications in liquid crystal devices and fluorescent nanomaterials. Research into chiral compounds for cholesteric liquid crystal displays highlights the synthesis and properties of derivatives that exhibit significant helical twisting power and high dielectric anisotropy, indicative of their potential for advanced optical applications (Yokokoji et al., 2008). Furthermore, the synthesis of highly fluorescent nanofibers and microcrystals from benzoxazole derivatives emphasizes their utility in creating materials with enhanced photoluminescence properties, suitable for applications in aqueous and biological media (Ghodbane et al., 2012).

Biochemical Research and Pharmacological Modulation

In biochemical research, compounds structurally akin to this compound have been evaluated for their ability to modulate biochemical pathways, illustrating their relevance in understanding cellular processes and developing therapeutic interventions. For example, studies on primary amino acid derivatives have revealed that such compounds possess potent anticonvulsant activities and pain-attenuating properties, highlighting their significance in neuroscience and pharmacology (King et al., 2011).

Properties

IUPAC Name

benzyl 2-methoxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,14-3)11(13)15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWWFYBNJKTQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206519
Record name Propanoic acid, 2-methoxy-2-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363165-96-1
Record name Propanoic acid, 2-methoxy-2-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363165-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methoxy-2-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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